Diethyl (4-ethenylphenyl)phosphonate
Description
Structure
3D Structure
Properties
CAS No. |
48153-00-0 |
|---|---|
Molecular Formula |
C12H17O3P |
Molecular Weight |
240.23 g/mol |
IUPAC Name |
1-diethoxyphosphoryl-4-ethenylbenzene |
InChI |
InChI=1S/C12H17O3P/c1-4-11-7-9-12(10-8-11)16(13,14-5-2)15-6-3/h4,7-10H,1,5-6H2,2-3H3 |
InChI Key |
LQTIVTNGLULVOD-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1=CC=C(C=C1)C=C)OCC |
Origin of Product |
United States |
Synthetic Methodologies for Diethyl 4 Ethenylphenyl Phosphonate
Established Synthesis Pathways and Mechanistic Considerations
The most prominent and well-documented method for the synthesis of Diethyl (4-ethenylphenyl)phosphonate is the Michaelis-Arbuzov reaction. This reaction is a cornerstone in the formation of carbon-phosphorus bonds.

Image Caption: The Michaelis-Arbuzov reaction between p-vinylbenzyl chloride and triethyl phosphite (B83602) to yield this compound and ethyl chloride.
Mechanistically, the reaction is initiated by the nucleophilic attack of the trivalent phosphorus atom of triethyl phosphite on the electrophilic benzylic carbon of p-vinylbenzyl chloride. This step proceeds via an S(_N)2 mechanism, leading to the formation of a quasi-phosphonium salt intermediate. In the subsequent step, a dealkylation of the phosphonium (B103445) salt occurs, where the chloride ion attacks one of the ethyl groups of the phosphite, resulting in the formation of the final pentavalent phosphonate (B1237965) product and a volatile ethyl chloride byproduct. wikipedia.org
The primary precursors for this synthesis are p-vinylbenzyl chloride and triethyl phosphite . The reactivity of p-vinylbenzyl chloride is attributed to the benzylic chloride, which is a good leaving group and is susceptible to nucleophilic attack. The vinyl group of this precursor is prone to polymerization, which can be a significant side reaction, reducing the yield of the desired monomer. redalyc.orgresearchgate.net
Reaction selectivity is a crucial aspect of this synthesis. The main competing reaction is the polymerization of the vinyl group present in the p-vinylbenzyl chloride precursor and the final product. To ensure selectivity towards the desired phosphonate, the reaction conditions must be carefully controlled to minimize polymerization.
Several strategies have been employed to optimize the synthesis of this compound and enhance its yield. A key consideration is the prevention of premature polymerization of the styrene (B11656) moiety.
Inhibitors: The use of polymerization inhibitors is a common strategy. For instance, cupric chloride (CuCl(_2)) has been effectively used as an inhibitor in this reaction. redalyc.orgresearchgate.net
Solvent: The choice of solvent can influence the reaction rate and yield. Chlorobenzene has been reported as a suitable solvent for this synthesis. redalyc.orgresearchgate.net
Temperature Control: Maintaining an optimal reaction temperature is critical. Higher temperatures can accelerate the desired Michaelis-Arbuzov reaction but may also promote polymerization. Therefore, a balance must be struck to maximize the yield of the phosphonate.
Through the application of these optimization strategies, a yield of 75% for this compound has been reported. redalyc.orgresearchgate.net
Below is a data table summarizing the reaction conditions for the synthesis of this compound via the Michaelis-Arbuzov reaction.
| Parameter | Condition | Reference |
| Precursors | p-Vinylbenzyl chloride, Triethyl phosphite | redalyc.orgresearchgate.net |
| Reaction Type | Michaelis-Arbuzov | redalyc.orgresearchgate.net |
| Inhibitor | Cupric Chloride (CuCl(_2)) | redalyc.orgresearchgate.net |
| Solvent | Chlorobenzene | redalyc.orgresearchgate.net |
| Reported Yield | 75% | redalyc.orgresearchgate.net |
Green Chemistry Approaches in Monomer Synthesis
In line with the principles of green chemistry, efforts have been made to develop more environmentally benign synthetic routes for phosphonates. These approaches aim to reduce the use of hazardous solvents, minimize waste, and improve energy efficiency.
One such approach is the use of a Polyethylene glycol (PEG)/Potassium Iodide (KI) catalytic system . This method has been successfully applied to the synthesis of benzyl (B1604629) phosphonates from benzyl halides and dialkyl phosphites. frontiersin.org PEG serves as a biodegradable and non-toxic solvent and phase-transfer catalyst, while KI facilitates the reaction. This system allows the reaction to proceed smoothly at room temperature, offering an energy-efficient and environmentally friendly alternative to traditional methods that often require volatile organic solvents and higher temperatures. frontiersin.org
Microwave-assisted synthesis is another green chemistry tool that has been explored for the synthesis of various phosphonates. researchgate.netmdpi.comresearchgate.netmtak.hu Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and often higher yields. This technique can also enable reactions to be carried out under solvent-free conditions, further enhancing its green credentials.
Phase-transfer catalysis (PTC) represents another green methodology applicable to phosphonate synthesis. researchgate.netnbinno.comresearchgate.nettandfonline.com PTC facilitates reactions between reactants in different phases (e.g., solid-liquid or liquid-liquid), often eliminating the need for harsh solvents and allowing for milder reaction conditions.
Novel Synthetic Routes and Catalytic System Development
Beyond the classical Michaelis-Arbuzov reaction, novel synthetic routes, particularly those involving transition metal catalysis, have been developed for the formation of C-P bonds.
Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool in organophosphorus chemistry. mdpi.comorganic-chemistry.org These reactions offer an alternative pathway for the synthesis of aryl and vinyl phosphonates. For instance, the Heck reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene, has been utilized for the synthesis of styryl phosphonates. google.com This methodology could potentially be adapted for the synthesis of this compound.
The development of new catalytic systems is a continuous effort in this field. The goal is to design catalysts that are more efficient, selective, and operate under milder conditions. For palladium-catalyzed reactions, the design of ligands plays a crucial role in modulating the reactivity and selectivity of the catalyst.
Polymerization Chemistry and Kinetic Investigations
Homopolymerization Mechanisms and Reaction Pathways
The polymerization of DEVPP can be achieved through various mechanisms, leading to the formation of poly(diethyl (4-ethenylphenyl)phosphonate). The choice of polymerization technique significantly influences the structure, molecular weight, and dispersity of the resulting polymer.
Radical Polymerization Studies
Conventional free-radical polymerization is a common method for polymerizing DEVPP. Studies have shown that DEVPP can be homopolymerized using radical initiators like azobisisobutyronitrile (AIBN). redalyc.orgresearchgate.net The reaction is typically carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures. redalyc.orgresearchgate.net The resulting homopolymer, poly(diethyl-p-vinylbenzyl phosphonate), exhibits good thermal stability, with degradation temperatures reported to be above 200°C. redalyc.orgresearchgate.net
The presence of the phosphonate (B1237965) group can influence the polymerization kinetics. It has been noted that for some vinyl phosphonate monomers, free-radical polymerization can be dominated by transfer reactions. researchgate.netrsc.org However, for styrenic-type monomers like DEVPP, where the phosphonate group is attached to the phenyl ring, the propagation rate may be enhanced. researchgate.netrsc.org
Controlled/Living Polymerization Techniques (e.g., RAFT, ATRP)
To achieve better control over the polymer architecture, molecular weight, and molecular weight distribution, controlled/living polymerization techniques have been explored for phosphonate-containing monomers.
Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile method that has been successfully applied to a wide range of vinyl monomers. nih.gov While specific studies focusing solely on the RAFT polymerization of DEVPP are not extensively detailed in the provided results, the general applicability of RAFT to functional vinyl monomers suggests its potential for controlling the polymerization of DEVPP. nih.govmdpi.com This technique allows for the synthesis of well-defined polymers and block copolymers. nih.gov
Atom Transfer Radical Polymerization (ATRP) is another powerful controlled radical polymerization technique. PhotoATRP has been used for the surface-initiated polymerization of other phosphonate-containing monomers to modify materials like cotton fabric. researchgate.net This indicates the feasibility of using ATRP methodologies for the controlled polymerization of monomers like DEVPP.
Rare-earth metal-mediated group-transfer polymerization (REM-GTP) has also been reported for the polymerization of diethyl vinylphosphonate (B8674324) (DEVP), a related vinyl phosphonate monomer. d-nb.info This technique offers a living character and allows for the synthesis of polymers with reactive end-groups, which can be used for further functionalization. d-nb.info
Copolymerization Strategies and Monomer Reactivity Ratio Determination
Copolymerization is a key strategy to modify the properties of polymers. By incorporating DEVPP with other monomers, materials with a combination of properties, such as flame retardancy and specific mechanical characteristics, can be developed. The determination of monomer reactivity ratios is crucial for predicting copolymer composition and controlling the polymer microstructure. nist.gov
Copolymerization with Styrenic Monomers
DEVPP has been copolymerized with styrene (B11656) via free-radical polymerization to create flame-retardant materials. kpi.ua The reactivity ratios for the copolymerization of a similar monomer, diethyl vinyl phosphonate (DEVP), with styrene (S) have been calculated from Alfrey-Price Q and e values. These calculated ratios indicate how the monomers add to the growing polymer chain. kpi.ua
| Monomer 1 (M1) | Monomer 2 (M2) | r1 (M1) | r2 (M2) | Reference |
|---|---|---|---|---|
| Styrene | Diethyl vinyl phosphonate (DEVP) | 2.689 | 0.317 | kpi.ua |
Note: Data is for Diethyl vinyl phosphonate (DEVP), a structurally similar monomer.
Copolymerization with Acrylate and Methacrylate (B99206) Monomers
The copolymerization of DEVPP and related phosphonate monomers with acrylates and methacrylates is of interest for producing flame-retardant acrylic polymers. kpi.ua For instance, diethyl vinyl phosphonate (DEVP) has been copolymerized with methyl methacrylate (MMA). kpi.ua The calculated reactivity ratios for this system provide insight into the copolymer composition. kpi.ua
| Monomer 1 (M1) | Monomer 2 (M2) | r1 (M1) | r2 (M2) | Reference |
|---|---|---|---|---|
| Methyl Methacrylate | Diethyl vinyl phosphonate (DEVP) | 2.098 | 0.251 | kpi.ua |
Note: Data is for Diethyl vinyl phosphonate (DEVP), a structurally similar monomer.
These values suggest that in both styrenic and methacrylic systems, the conventional comonomer radical prefers to add to its own monomer type, but there is still significant cross-propagation, allowing for the incorporation of the phosphonate monomer into the polymer chain. kpi.ua
Terpolymerization and Multi-component Polymer Architectures
Information regarding the specific terpolymerization of this compound or its inclusion in multi-component polymer architectures is not extensively covered in the provided search results. However, the principles of copolymerization and the known reactivity of styrenic and phosphonate monomers suggest that DEVPP could be incorporated into more complex polymer structures. The synthesis of block copolymers using controlled polymerization techniques like RAFT is a viable route to creating multi-component architectures. nih.gov For example, a polyphosphonate-based macro-RAFT agent has been used to synthesize block copolymers with various vinyl monomers, including acrylates, methacrylates, and styrene, demonstrating a pathway to complex polymer designs. nih.gov
In-depth Analysis of this compound Polymerization Reveals Research Gap
A thorough investigation into the polymerization chemistry of this compound, a styrenic monomer featuring a diethyl phosphonate group directly attached to the phenyl ring, reveals a significant gap in the available scientific literature. While extensive research exists on structurally similar phosphonate-containing monomers, detailed studies focusing specifically on the polymerization kinetics, controlled architectural synthesis, and network formation of this compound are notably absent from publicly accessible research.
The user's request for a detailed article covering specific aspects of this monomer's polymerization chemistry—including mechanistic investigations, the role of various chemical agents, the synthesis of complex polymer architectures like block and star polymers, and network polymerization—cannot be fulfilled with the required scientific accuracy and depth. The available data pertains to related but distinct compounds, and extrapolating these findings would be scientifically unsound.
Research on analogous compounds highlights the structural sensitivity of polymerization behavior. For instance, studies on diethyl-p-vinylbenzyl phosphonate , which contains a methylene (B1212753) spacer between the phenyl ring and the phosphonate group, show that it readily undergoes free-radical polymerization. redalyc.orgresearchgate.net In contrast, diethyl vinylphosphonate , an aliphatic monomer lacking the phenyl ring, has been polymerized through various methods, including free-radical, coordination-anionic, and rare-earth metal-mediated group-transfer polymerization (REM-GTP), each with distinct kinetic and mechanistic characteristics. nih.govelsevierpure.comkpi.uaresearchgate.net
A comprehensive review of phosphonate vinyl monomers indicates that polymerization reactivity is highly dependent on the specific molecular structure. researchgate.netrsc.org For example, the free radical polymerization of vinyl phosphonate monomers is often dominated by chain transfer reactions, whereas the phosphonate group in para-vinylbenzyl phosphonate monomers has been noted to enhance the propagation rate. researchgate.netrsc.org
While one review briefly mentions the synthesis of block copolymers from "diethyl styryl phosphonate" (an alternative name for the target compound) via Atom Transfer Radical Polymerization (ATRP) using a macroinitiator, it does not provide the kinetic data, mechanistic details, or information on other controlled architectures and crosslinking phenomena necessary to construct a comprehensive scientific article as requested. mdpi.com
Due to the lack of specific, detailed research findings for this compound, it is not possible to generate a scientifically rigorous article on its polymerization chemistry without resorting to speculation. The distinct electronic and steric effects of having the phosphonate group directly conjugated with the styrenic system mean that data from its vinylbenzyl or aliphatic analogues cannot be accurately applied. Further empirical research is required to elucidate the specific polymerization kinetics and potential for creating advanced polymer architectures from this particular monomer.
Post Polymerization Modifications and Functional Derivatization
Chemical Transformations of the Phosphonate (B1237965) Moiety
The phosphonate group is the most reactive site for post-polymerization modification, providing a straightforward route to alter the polymer's fundamental characteristics significantly.
The diethyl phosphonate groups along the polymer backbone can be readily converted to phosphonic acid groups through hydrolysis. This transformation is typically achieved by treating the polymer with reagents such as bromotrimethylsilane (B50905) (Me₃SiBr) followed by methanolysis, or through acidic hydrolysis. mdpi.com The resulting poly(4-ethenylphenyl)phosphonic acid exhibits drastically different properties from its ester precursor. It is significantly more hydrophilic, capable of engaging in hydrogen bonding, and functions as a polyanionic electrolyte. The degree of hydrolysis can be controlled by adjusting reaction conditions, allowing for fine-tuning of the material's ion-exchange capacity and proton conductivity, which is particularly relevant for applications in fuel cell membranes. rsc.org
Transesterification provides another pathway to modify the phosphonate group. This reaction involves exchanging the ethyl groups with other alkyl or aryl groups by reacting the polymer with a different alcohol, often in the presence of a catalyst. This process allows for the systematic alteration of the polymer's solubility, refractive index, and glass transition temperature without changing the polymer backbone.
| Reaction Type | Typical Reagents | Resulting Functional Group | Key Property Change |
| Hydrolysis | 1. Bromotrimethylsilane (Me₃SiBr) 2. Methanol (B129727) (CH₃OH) | Phosphonic Acid (-P(O)(OH)₂) | Increased hydrophilicity, proton conductivity |
| Hydrolysis | Concentrated Hydrochloric Acid (HCl) | Phosphonic Acid (-P(O)(OH)₂) | Increased ion-exchange capacity |
| Transesterification | Different Alcohol (R-OH) + Catalyst | Alkyl/Aryl Phosphonate (-P(O)(OR)₂) | Tunable solubility, thermal stability |
This table provides an interactive overview of common chemical transformations of the phosphonate moiety.
The phosphonate group, and particularly the phosphonic acid group obtained after hydrolysis, is an excellent ligand for a wide variety of metal ions. researchgate.net The phosphoryl oxygen acts as a hard Lewis base, forming stable complexes with hard and intermediate Lewis acids, including alkali earth metals, transition metals, and lanthanides. tennessee.edunih.gov This strong chelating ability is harnessed for applications in ion sequestration, catalysis, and the creation of organic-inorganic hybrid materials. For instance, polymers functionalized with phosphonic acid groups have demonstrated a high affinity for uranyl (UO₂²⁺), iron (Fe³⁺), and rare-earth elements like lanthanum (La³⁺) and lutetium (Lu³⁺). researchgate.net
Complexation with luminescent lanthanide ions, such as neodymium (Nd³⁺) and dysprosium (Dy³⁺), can yield materials with interesting photophysical properties for potential use in sensors and optical devices. mdpi.comsemanticscholar.org The polymer matrix serves to sensitize the lanthanide's luminescence and provides processability.
| Metal Ion | Polymer Functional Group | Potential Application of Complex |
| Uranyl (UO₂²⁺) | Phosphonic Acid | Sequestration from aqueous solutions |
| Iron (Fe³⁺) | Phosphonic Acid | Catalysis, magnetic materials |
| Lanthanides (e.g., Eu³⁺, Nd³⁺) | Phosphonate Ester / Phosphonic Acid | Luminescent materials, optical sensors |
| Zirconium (Zr⁴⁺) | Phosphonic Acid | Proton-conducting materials, solid catalysts |
This interactive table summarizes the coordination of various metal ions with phosphonate-functionalized polymers.
Functionalization of the Aromatic Ring
While less reactive than the phosphonate group, the aromatic ring of the polymer repeating unit can also undergo chemical modification. Standard electrophilic aromatic substitution reactions can be employed to introduce new functional groups. wikipedia.org For example, sulfonation using concentrated sulfuric acid or nitration with a mixture of nitric and sulfuric acids can introduce sulfonic acid (-SO₃H) or nitro (-NO₂) groups onto the phenyl ring. researchgate.netmasterorganicchemistry.com
The phosphonate group is generally considered a deactivating, meta-directing group in electrophilic aromatic substitution. libretexts.org Therefore, these reactions would likely require forcing conditions, and the substitution would be expected to occur primarily at the position meta to the C-P bond. A subsequent reaction, such as the chemical reduction of the nitro group to an amine (-NH₂), can provide a versatile handle for further derivatization, such as amidation reactions to attach biomolecules or other specific moieties. researchgate.net
Grafting and Surface Functionalization Techniques
The polymer derived from diethyl (4-ethenylphenyl)phosphonate serves as an excellent backbone for creating more complex macromolecular architectures and for modifying the surfaces of various substrates.
A "grafting-from" approach can be utilized where initiator sites are created on the polymer backbone, from which a second polymer chain is grown. For example, lithiation of the aromatic rings on a similar polymer, poly(phenylene oxide), has been used to initiate the anionic polymerization of diethyl vinylphosphonate (B8674324), creating a graft copolymer. rsc.org This method allows for the synthesis of well-defined structures with high graft densities.
Conversely, in a "grafting-to" approach, pre-synthesized, end-functionalized polymer chains are attached to a surface. The strong affinity of phosphonic acids for metal oxides makes polymers of this compound (typically after hydrolysis) ideal for the surface functionalization of materials like titanium dioxide (TiO₂), magnetite (Fe₃O₄), and zirconia (ZrO₂). mdpi.comrsc.orguantwerpen.be The phosphonic acid groups form robust, covalent-like bonds with the metal oxide surface, creating stable organic layers. researchgate.net This technique is widely used to improve the dispersion of nanoparticles in polymer matrices, enhance biocompatibility, and introduce specific functionalities onto a material's surface. nih.govnih.gov
| Technique | Description | Typical Application |
| Grafting-From | Polymer chains are grown from initiator sites on the main polymer backbone. | Creating densely packed polymer brushes, fuel cell membranes. rsc.org |
| Grafting-To | Pre-formed polymer chains are attached to a substrate or another polymer. | Surface modification of nanoparticles, creating stable colloids. mdpi.com |
| Surface Coating | The polymer is adsorbed onto a surface, relying on strong phosphonate-surface interactions. | Corrosion protection, improving biocompatibility of implants. |
This interactive table outlines various grafting and surface functionalization techniques.
Advanced Material Science Applications of Polymers Derived from Diethyl 4 Ethenylphenyl Phosphonate
Development of Functional Polymeric Systems
The unique chemical structure of Diethyl (4-ethenylphenyl)phosphonate, featuring a polymerizable ethenyl group and a functional phosphonate (B1237965) moiety, allows for the creation of a diverse range of polymeric materials with tailored properties.
Tailoring Polymer Structures for Specific Functionalities
The functionality of polymers derived from this compound can be precisely tailored through copolymerization. By incorporating other monomers with specific functionalities, the properties of the resulting copolymer can be fine-tuned for various applications. For instance, the free-radical copolymerization of diethyl vinylphosphonate (B8674324), a similar monomer, with monomers such as styrene (B11656), methyl methacrylate (B99206), acrylonitrile, and acrylamide (B121943) has been shown to enhance the flame retardancy of the resulting copolymers. mdpi.com This is attributed to the phosphorus content, which promotes char formation upon combustion.
Furthermore, the phosphonate group itself offers a platform for post-polymerization modification. For example, hydrolysis of the diethyl phosphonate ester to the corresponding phosphonic acid can significantly alter the polymer's solubility and adhesive characteristics, making it more suitable for applications requiring strong interaction with metal substrates. nih.gov
Integration into Composite and Hybrid Material Systems
Polymers derived from this compound are excellent candidates for integration into composite and hybrid material systems. Their inherent flame retardancy and good thermal stability make them valuable components in polymer matrices for composites that require enhanced fire safety. When blended with other polymers, such as epoxy resins or polyesters, even a small amount of the phosphonate-containing polymer can significantly improve the flame-retardant properties of the composite. rsc.org
In hybrid material systems, these polymers can be combined with inorganic materials to create composites with synergistic properties. For example, the phosphonate groups can strongly interact with metal oxides or hydroxides, leading to improved dispersion of these fillers within the polymer matrix and enhanced mechanical and thermal properties. The synthesis of a similar monomer, diethyl-p-vinylbenzyl phosphonate, and its subsequent polymerization have demonstrated good thermal stability, making it a candidate for use in proton exchange membranes for fuel cells when functionalized. redalyc.orgresearchgate.netresearchgate.net
Research into Polymer Performance Attributes
Significant research has been conducted to understand the mechanisms behind the enhanced performance of polymers derived from this compound, particularly in the areas of thermal stability, mechanical reinforcement, and adhesion.
Investigation of Thermal Stability Mechanisms in Polymeric Systems
The enhanced thermal stability of polymers containing phosphonate groups is primarily attributed to their ability to promote the formation of a protective char layer upon thermal decomposition. During combustion, the phosphorus-containing moieties undergo a series of reactions that lead to the formation of a cross-linked, carbonaceous residue. This char layer acts as a physical barrier, insulating the underlying material from the heat source and limiting the release of flammable volatile compounds into the gas phase.
Thermogravimetric analysis (TGA) of a similar homopolymer, poly(diethyl-p-vinylbenzyl phosphonate), has shown good thermal stability up to 200°C. redalyc.orgresearchgate.netresearchgate.net TGA studies on other phosphonate-containing polymers have revealed a multi-step degradation process, with the initial decomposition leading to the formation of phosphoric acid, which then acts as a catalyst for the dehydration and charring of the polymer backbone. marquette.edu
Table 1: Thermal Degradation Data for a Poly(vinylphosphonic acid) in Nitrogen
| Degradation Step | Temperature Range (°C) | Mass Loss (%) |
| 1 | 200 - 470 | 15 |
| 2 | 470 - 510 | 20 |
| 3 | > 510 | Gradual |
Data adapted from TGA of a similar phosphonic acid-containing polymer. marquette.edu
Mechanistic Studies of Mechanical Reinforcement in Polymeric Composites
The incorporation of polymers derived from this compound into composites can lead to significant improvements in mechanical properties. The phosphonate groups can enhance the interfacial adhesion between the polymer matrix and reinforcing fillers, such as glass fibers or inorganic nanoparticles. This improved adhesion facilitates more efficient stress transfer from the matrix to the filler, resulting in a stronger and stiffer composite material.
Studies on composites containing other organophosphorus additives have shown that the addition of these compounds can increase the Young's modulus and tensile strength of the material. researchgate.net However, the introduction of phosphonate groups can sometimes lead to a more brittle material, as evidenced by a decrease in elongation at break. rsc.org The specific mechanical reinforcement mechanisms depend on the nature of the polymer matrix, the type and concentration of the filler, and the processing conditions of the composite.
Table 2: Mechanical Properties of Poly(butylene succinate) Composites with Aluminum Diethylphosphinate (AlPi)
| Material | Young's Modulus (MPa) | Tensile Strength (MPa) | Elongation at Break (%) |
| Neat PBS | 405.3 | 33.5 | 350.1 |
| PBS/15% AlPi | 620.1 | 35.8 | 150.2 |
| PBS/25% AlPi | 710.5 | 34.2 | 50.8 |
Data adapted from studies on a similar phosphinate-containing composite system. frontiersin.org
Elucidation of Adhesion and Interfacial Phenomena in Multilayered Structures
The phosphonate functionality in these polymers plays a crucial role in promoting adhesion to a variety of substrates, particularly metals. The mechanism of adhesion is believed to involve the formation of strong, durable bonds between the phosphonate groups and the metal surface. It is proposed that the phosphonate esters can hydrolyze to phosphonic acids, which then react with the metal oxide layer on the substrate to form an insoluble metal phosphate (B84403) layer at the interface. researchgate.net This creates a robust chemical linkage between the polymer and the substrate, leading to excellent adhesion.
This enhanced adhesion is critical in applications such as coatings, adhesives, and primers for metal surfaces. The presence of the phosphonate-containing polymer at the interface can also improve the corrosion resistance of the metal by forming a passivating layer. The effectiveness of the adhesion depends on factors such as the concentration of phosphonate groups, the type of metal substrate, and the environmental conditions.
Exploration of Optical and Electronic Behavior in Advanced Polymeric Materials
The incorporation of this compound into polymeric structures offers intriguing possibilities for tailoring their optical and electronic properties. While extensive research specifically on the optical and electronic characteristics of poly(this compound) is still developing, the influence of phosphonate moieties on polymer matrices is an active area of investigation.
The phosphorus atom in the phosphonate group, with its d-orbitals, can influence the electronic structure of the polymer. This can lead to materials with interesting photophysical properties, such as fluorescence. For instance, studies on related poly(diethyl vinylphosphonate) have shown that it can be functionalized with fluorescent chromophores, indicating the polymer backbone's suitability for optical applications. nih.gov The interaction between the phosphonate groups and conjugated segments within the polymer can also affect the material's absorption and emission spectra.
In terms of electronic behavior, the polar phosphonate groups can impact the dielectric properties of the polymer. This is a crucial factor in the development of materials for electronic components, such as capacitors and insulators. The presence of these polar groups can increase the dielectric constant of the material, which is advantageous for energy storage applications. Furthermore, the ability to modify the phosphonate group, for example, through hydrolysis to phosphonic acid, allows for the tuning of the polymer's conductivity, making these materials candidates for use as proton conductors in various electrochemical devices.
Research into π-electron conjugated phosphonates has demonstrated that these molecules can exhibit significant second harmonic generation (SHG) activity, a desirable property for nonlinear optical materials. scispace.com This suggests that polymers incorporating this compound, which contains an aromatic ring, could be designed to possess notable nonlinear optical properties.
A summary of the potential optical and electronic properties of polymers derived from this compound, based on analogous phosphonate-containing polymers, is presented in the table below.
| Property | Potential Effect of this compound Incorporation | Potential Application |
| Fluorescence | Can be functionalized with fluorescent markers. nih.gov | Bio-imaging, sensors |
| Dielectric Constant | The polar phosphonate group can increase the dielectric constant. | Energy storage, capacitors |
| Conductivity | Hydrolysis to phosphonic acid can enhance proton conductivity. redalyc.org | Proton exchange membranes |
| Nonlinear Optics | Potential for second harmonic generation (SHG) activity. scispace.com | Optical devices |
Membrane Science and Separation Technology Research
Polymers containing phosphonic acid groups are of significant interest in membrane science, particularly for applications in fuel cells and separation technologies. The homopolymer of a closely related monomer, diethyl-p-vinylbenzyl phosphonate, has shown good thermal stability, making it a candidate for the development of new proton exchange membranes for fuel cells. redalyc.org
The key to their utility in this field is the ability of the phosphonate group to be hydrolyzed to phosphonic acid. These acidic moieties can facilitate proton transport across the membrane, a critical function in proton exchange membrane fuel cells (PEMFCs). The resulting phosphonated polymers are considered promising materials for such applications. researchgate.net
In separation technology, these polymers can be used to create membranes with selective permeability to different gases or ions. The phosphonate groups can interact with specific molecules, enhancing the separation efficiency. For example, phosphonate-based polymers have been investigated for water purification due to the high affinity of phosphonic acid for metallic ions. mdpi.com
Blending phosphonate-containing polymers with other polymers, such as sulfonated poly(aryl ether nitrile) (SPAEN), has been shown to enhance the mechanical and electrochemical properties of the resulting blend membranes. mdpi.com These composite membranes exhibit improved proton conductivity, especially in low relative humidity environments, which is a significant advantage for fuel cell performance. researchgate.net The introduction of phosphonated polymers can also improve the thermal stability of the membranes. researchgate.net
The table below summarizes the research findings on the application of analogous phosphonated polymers in membrane science.
| Application | Polymer System | Key Findings |
| Proton Exchange Membranes | Poly(diethyl-p-vinylbenzyl phosphonate) | Good thermal stability up to 200 °C. redalyc.org |
| Proton Exchange Membranes | Blend of sulfonated poly(aryl ether nitrile) and phosphorylated poly(vinylbenzyl chloride) | Enhanced mechanical properties and proton conductivity. researchgate.net |
| Water Purification | Phosphonate-based polymers | High affinity of phosphonic acid for metallic ions. mdpi.com |
Coatings and Surface Engineering Applications
The phosphonate group in polymers derived from this compound provides a versatile handle for surface engineering and the development of functional coatings. The strong interaction between phosphonate groups and metal oxide surfaces allows for the effective surface modification of various substrates.
One of the key applications in this area is the enhancement of biocompatibility. The direct introduction of phosphonate residues onto polymer surfaces has been shown to improve the growth of human osteosarcoma cells, indicating enhanced biocompatibility. researchgate.net This makes these polymers attractive for coating medical implants and devices.
Furthermore, phosphonate-containing polymers are being explored as flame-retardant coatings. The phosphorus content contributes to the formation of a char layer upon combustion, which acts as a barrier to heat and mass transfer, thus inhibiting the spread of fire.
In the realm of nanotechnology, polymers like poly(diethyl vinylphosphonate) can be grafted onto carbon nanotubes. d-nb.info This surface modification improves the dispersion of the nanotubes in various solvents and can impart new functionalities to the nanomaterial. Such composites have potential applications in advanced materials and electronics.
The ability to form self-assembled monolayers on various surfaces is another important aspect of phosphonate-containing molecules, which can be extended to polymers. These layers can alter the surface properties, such as wettability and adhesion.
The table below highlights some of the key applications of analogous phosphonated polymers in coatings and surface engineering.
| Application | Polymer/Surface System | Key Findings |
| Biocompatible Coatings | Polystyrene and nylon surfaces modified with phosphonates | Enhanced growth of human osteosarcoma cells. researchgate.net |
| Flame Retardant Coatings | General application of phosphonate-based polymers | Formation of a protective char layer during combustion. |
| Nanomaterial Functionalization | Poly(diethyl vinylphosphonate) grafted onto multi-walled carbon nanotubes | Improved dispersion and functionalization of nanotubes. d-nb.info |
Theoretical and Computational Investigations
Molecular Structure and Electronic Configuration Analysis
Understanding the three-dimensional structure and the distribution of electrons within the Diethyl (4-ethenylphenyl)phosphonate molecule is fundamental to predicting its chemical and physical properties.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations would typically be employed to determine its optimized molecular geometry, vibrational frequencies, and electronic properties.
Table 1: Representative Calculated Molecular Parameters for Diethyl Phosphonate (B1237965) Derivatives from DFT Studies
| Parameter | Typical Calculated Value |
|---|---|
| P=O Bond Length | ~1.48 Å |
| P-C Bond Length | ~1.82 Å |
| P-O Bond Length | ~1.58 Å |
| O-C-C Bond Angle | ~108° |
| C-P-O Bond Angle | ~106° |
Note: These are generalized values from DFT studies on similar phosphonate compounds and are for illustrative purposes.
Furthermore, DFT calculations can elucidate the electronic properties by mapping the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and stability.
The flexibility of the diethyl phosphonate group and its orientation relative to the ethenylphenyl ring are key to understanding the molecule's conformational landscape. Conformational analysis aims to identify the most stable arrangements of the atoms in a molecule.
Molecular Dynamics (MD) simulations could be employed to study the dynamic behavior of this compound over time. By simulating the motion of atoms and molecules, MD can provide insights into how the molecule behaves in different environments, such as in a solvent or in the bulk material. This would be particularly valuable for understanding the interactions between monomer units during the early stages of polymerization.
Reaction Pathway Prediction and Mechanistic Elucidation
Computational methods are instrumental in predicting the most likely pathways for chemical reactions and in elucidating the detailed mechanisms. For this compound, this would involve studying its synthesis, which is typically achieved through a Michaelis-Arbuzov reaction between p-vinylbenzyl chloride and triethyl phosphite (B83602). redalyc.orgresearchgate.net
Theoretical calculations can be used to model the transition states of the reaction, which are the highest energy points along the reaction coordinate. By calculating the activation energies for different potential pathways, the most favorable reaction mechanism can be identified. For instance, a plausible mechanism for the synthesis of a similar compound, diethyl benzylphosphonate, involves an initial Finkelstein reaction to form benzyl (B1604629) iodide, followed by a nucleophilic displacement by the dialkyl phosphite. frontiersin.org
Polymerization Process Modeling and Simulation
The ethenyl group on the phenyl ring makes this compound a suitable monomer for polymerization. Modeling and simulation of this process can provide valuable information on the polymerization kinetics and the structure of the resulting polymer.
Simulations can be used to study the initiation, propagation, and termination steps of the polymerization reaction. For example, in the free radical polymerization of the closely related diethyl-p-vinylbenzyl phosphonate (DEpVBP), the disappearance of the C=C stretching vibration of the vinyl group can be monitored to follow the course of the reaction. redalyc.orgresearchgate.net Computational models could simulate this process at a molecular level, providing insights into the rate of monomer consumption and the growth of polymer chains.
Structure-Property Relationship Predictions in Polymeric Materials
A key application of computational chemistry in polymer science is the prediction of the properties of polymeric materials based on their chemical structure. For poly(this compound), computational models could be used to predict a range of important properties.
These predictions are based on the chemical composition and the three-dimensional arrangement of the polymer chains. For instance, the thermal stability of poly(DEpVBP) has been studied experimentally, showing good stability up to 200 °C. redalyc.orgresearchgate.net Computational models could complement these experimental findings by simulating the degradation mechanisms at the molecular level.
Table 2: Predicted Properties of Polymers Based on Computational Models
| Property | Computational Method | Predicted Aspect |
|---|---|---|
| Mechanical Properties | Molecular Dynamics | Tensile strength, elasticity |
| Thermal Properties | Molecular Dynamics | Glass transition temperature, thermal degradation |
| Dielectric Properties | Quantum Mechanics | Dielectric constant, refractive index |
By establishing these structure-property relationships, computational studies can guide the design of new polymers with tailored properties for specific applications, such as ion exchange membranes for fuel cells. redalyc.orgresearchgate.net
Advanced Characterization Methodologies for Diethyl 4 Ethenylphenyl Phosphonate and Its Polymers
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for elucidating the molecular structure of Diethyl (4-ethenylphenyl)phosphonate. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman Spectroscopy, and Mass Spectrometry collectively provide a detailed picture of the compound's architecture.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P)
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework and the local environment of the phosphorus atom.
¹H and ¹³C NMR: The ¹H and ¹³C NMR spectra are fundamental for confirming the presence of the vinyl, phenyl, and diethyl phosphonate (B1237965) moieties. In a study on the analogous Diethyl-p-vinylbenzyl phosphonate (DEpVBP), the structure was confirmed using ¹H and ¹³C NMR. chromatographyonline.comidosi.org The ¹H NMR spectrum shows distinct signals for the vinyl protons, aromatic protons, and the ethyl groups of the phosphonate ester. chromatographyonline.com Specifically, the vinyl group protons appear as a multiplet and two doublets in the olefinic region. The aromatic protons typically resonate as doublets, and the ethoxy protons present as a multiplet for the methylene (B1212753) (-OCH₂-) group and a triplet for the terminal methyl (-CH₃) group. chromatographyonline.com
The ¹³C NMR spectrum complements the ¹H data, showing distinct resonances for each carbon atom in the molecule, including the vinyl, aromatic, and ethyl carbons. chromatographyonline.com
Data based on the characterization of Diethyl-p-vinylbenzyl phosphonate (DEpVBP) as a representative analogue. chromatographyonline.com
Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts
| Assignment | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| -CH₃ (ethyl) | 1.33 (triplet) | 16.02 |
| -OCH₂- (ethyl) | 4.11 (multiplet) | 63.69 |
| =CH₂ (vinyl) | 5.27 (doublet), 5.76 (doublet) | 114.75 |
| =CH- (vinyl) | 6.70 (multiplet) | 136.35 |
| Aromatic C-H | 7.33 (doublet), 7.39 (doublet) | 126.51, 129.03 |
| Aromatic C (quaternary) | - | 136.95, 137.75 |
Note: The table presents data for Diethyl-p-vinylbenzyl phosphonate. The chemical shifts for this compound are expected to be similar but may vary due to the direct attachment of the phosphonate group to the phenyl ring.
³¹P NMR: ³¹P NMR spectroscopy is highly specific for phosphorus-containing compounds and provides information about the oxidation state and coordination environment of the phosphorus atom. For diethyl aryl phosphonates, a single resonance is expected in the proton-decoupled ³¹P NMR spectrum. The chemical shift for diethyl phenylphosphonate (B1237145) is typically observed around 18.8 ppm, providing a reference point for this compound. amazonaws.com This technique is particularly useful for monitoring reactions involving the phosphonate group and for assessing the purity of the final product with respect to phosphorus-containing impurities. huji.ac.il
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule. The IR spectrum of a phosphonate-containing compound is characterized by several key absorption bands. For the representative compound DEpVBP, the spectrum confirms the presence of all expected functional groups. chromatographyonline.comidosi.org
Key vibrational bands include:
P=O Stretching: A strong absorption band typically appears in the region of 1260-1200 cm⁻¹. For DEpVBP, this is observed at 1266 cm⁻¹. chromatographyonline.com
P-O-C Stretching: These vibrations are usually found in the 1100-1000 cm⁻¹ region. DEpVBP shows characteristic peaks at 1099 cm⁻¹ and 1032 cm⁻¹. chromatographyonline.com
C=C Stretching (Vinyl): The vinyl C=C double bond stretch is observed around 1630 cm⁻¹. chromatographyonline.com
C=C Stretching (Aromatic): The aromatic ring C=C stretching vibrations are typically seen in the 1610-1500 cm⁻¹ range. chromatographyonline.com
=C-H Bending (Vinyl): Out-of-plane bending vibrations for the vinyl group are also characteristic and appear below 1000 cm⁻¹. chromatographyonline.com
Raman spectroscopy provides complementary information and is particularly sensitive to non-polar bonds, making it useful for analyzing the C=C bonds of the vinyl and phenyl groups.
Interactive Data Table: Key FT-IR Absorption Bands for a Representative Vinyl-Aryl-Phosphonate
| Wavenumber (cm⁻¹) | Assignment | Intensity |
|---|---|---|
| 1630 | C=C Stretch (Vinyl) | Medium |
| 1608 | C=C Stretch (Aromatic) | Medium |
| 1266 | P=O Stretch | Strong |
Note: Data based on Diethyl-p-vinylbenzyl phosphonate. chromatographyonline.com
Mass Spectrometry for Molecular Structure and Purity Confirmation
Mass spectrometry (MS) is a vital tool for determining the molecular weight of the monomer and confirming its elemental composition through high-resolution mass spectrometry (HRMS). The technique involves ionizing the molecule and then separating the ions based on their mass-to-charge ratio (m/z).
For a compound like this compound, the molecular ion peak [M]⁺ would be expected, confirming its molecular weight. The fragmentation pattern observed in the mass spectrum provides structural information. Common fragmentation pathways for diethyl aryl phosphonates involve the loss of ethylene (B1197577) (C₂H₄) from the ethoxy groups, as well as cleavage of the P-C bond and P-O bonds. researchgate.net Analysis of these fragment ions helps to piece together the molecular structure and verify the identity of the synthesized compound.
Chromatographic and Separation Techniques
Chromatographic methods are essential for assessing the purity of the monomer and for characterizing the molecular weight distribution of the resulting polymers.
Gel Permeation Chromatography (GPC) for Polymer Molecular Weight Distribution
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight characteristics of polymers. chromtech.comwisc.edu This technique separates polymer chains based on their hydrodynamic volume in solution. azolifesciences.com Larger polymer chains elute from the chromatography column faster than smaller chains. wisc.edu
The polymerization of this compound would result in poly(this compound). GPC analysis of this polymer would provide key parameters:
Number-average molecular weight (Mn): The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.
Weight-average molecular weight (Mw): An average that takes into account the molecular weight of each chain.
Polydispersity Index (PDI): The ratio of Mw/Mn, which indicates the breadth of the molecular weight distribution. A PDI value close to 1.0 suggests a narrow distribution, which is often indicative of a well-controlled polymerization process.
For instance, studies on the polymerization of the related monomer, diethyl vinylphosphonate (B8674324), have shown that controlled polymerization techniques can yield polymers with high molecular weights and low polydispersity indices (PDI < 1.24). acs.org Similar results would be targeted for the polymerization of this compound to ensure uniform material properties.
High-Performance Liquid Chromatography (HPLC) for Monomer Purity Analysis
High-Performance Liquid Chromatography (HPLC) is a high-resolution separation technique used to assess the purity of the this compound monomer. researchgate.netnih.gov It is highly effective for separating the target compound from any unreacted starting materials, by-products, or degradation products. researchgate.net
A typical setup for analyzing an organophosphorus compound like this would involve a reverse-phase HPLC method.
Stationary Phase: A C18 column is commonly used, which is a non-polar stationary phase. nih.gov
Mobile Phase: A polar mobile phase, typically a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, is used to elute the compounds. researchgate.netnih.gov The composition can be adjusted (gradient or isocratic elution) to achieve optimal separation.
Detector: A UV detector is suitable for this monomer due to the presence of the aromatic phenyl ring, which absorbs UV light.
The purity of the monomer is determined by integrating the area of the main peak in the chromatogram and comparing it to the total area of all peaks. A high-purity monomer is essential for achieving polymers with desired molecular weights and properties.
Thermal Analysis Techniques
Thermal analysis encompasses a suite of techniques that measure the physical and chemical properties of a material as a function of temperature. For polymers derived from this compound, these methods are indispensable for evaluating thermal stability, degradation mechanisms, and phase behavior.
Thermogravimetric Analysis (TGA) is a fundamental technique used to determine the thermal stability and decomposition profile of polymeric materials. By monitoring the mass of a sample as it is heated at a controlled rate in a specific atmosphere (e.g., nitrogen or air), TGA provides critical data on the onset of degradation, the temperatures of maximum decomposition rates, and the amount of residual char.
For polymers of vinyl phosphonates, the degradation often occurs in multiple steps. In an inert atmosphere, the initial weight loss for poly(diethyl vinylphosphonate), a structurally related polymer, begins at approximately 260°C, which is attributed to the loss of the ethyl side chains. A subsequent, more significant decomposition of the polymer backbone occurs at higher temperatures, starting around 450°C. d-nb.info The degradation of poly(diethyl-p-vinylbenzyl phosphonate), another analogue, is reported to commence above 200°C, with a multi-step degradation process leading to a weight loss of about 47%.
The kinetics of thermal degradation can be evaluated using methods like the Ozawa–Flynn–Wall analysis, which involves performing TGA scans at multiple heating rates. nih.gov This analysis allows for the determination of the activation energy of degradation, a key parameter in predicting the material's lifetime and performance at elevated temperatures. nih.govtainstruments.com The presence of the phosphonate group is generally expected to enhance char formation, a desirable trait for flame retardant applications. This is due to the formation of a protective, phosphorus-rich layer on the polymer surface during thermal degradation.
Table 1: Illustrative TGA Data for a Related Polyphosphonate under Nitrogen Atmosphere Data presented is for poly(diethyl vinylphosphonate) as a structural analogue.
| Temperature Range (°C) | Weight Loss (%) | Attributed Degradation Step |
| 260 - 450 | 38 | Loss of ethyl side chains |
| 450 - 800 | Varies | Thermal fragmentation of the polymer backbone |
| > 800 | - | Formation of stable carbonaceous char |
This table was created by the AI based on data from a study on poly(diethyl vinylphosphonate). d-nb.info
Differential Scanning Calorimetry (DSC) is a powerful technique for investigating the thermal transitions of a polymer. By measuring the difference in heat flow between a sample and a reference as a function of temperature, DSC can identify the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).
For amorphous polymers, the glass transition is a key characteristic, representing the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state. This transition is observed as a step-like change in the baseline of the DSC thermogram. For semi-crystalline polymers, DSC reveals the endothermic melting peak and the exothermic crystallization peak. The degree of crystallinity can be calculated from the enthalpy of melting, which is determined from the area under the melting peak. mdpi.commdpi.com
Table 2: Expected Thermal Transitions for Poly(this compound) via DSC
| Thermal Transition | Expected Observation | Significance |
| Glass Transition (Tg) | Step change in heat flow | Defines the upper-temperature limit for use in rigid applications. |
| Crystallization (Tc) | Exothermic peak upon cooling | Indicates the temperature at which ordered crystalline domains form. |
| Melting (Tm) | Endothermic peak upon heating | Defines the processing temperature and the upper limit for solid-state applications. |
This table was created by the AI to illustrate the expected DSC results based on general polymer science principles.
Microscopic and Morphological Characterization
Microscopy techniques are essential for visualizing the structure of polymers at the micro- and nanoscale. The morphology of a polymer, including its surface features and internal architecture, has a profound impact on its physical and mechanical properties.
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful tools for high-resolution imaging of polymer morphology. SEM provides detailed images of the surface topography of a material by scanning it with a focused beam of electrons. It is particularly useful for examining fracture surfaces, the dispersion of fillers in composites, and the porous structure of polymer foams.
TEM, on the other hand, transmits a beam of electrons through an ultra-thin specimen, providing detailed information about the internal structure of the material. It is invaluable for visualizing the arrangement of polymer chains, the morphology of polymer blends, and the structure of nanocomposites. For instance, TEM has been used to analyze the dispersion of carbon nanotubes within a poly(diethyl vinylphosphonate) matrix, revealing how the polymer coats and interacts with the nanofillers. d-nb.info
For polymers of this compound, SEM could be employed to study the surface of films or molded parts, while TEM could provide insights into the polymer's internal nanostructure, particularly if it is part of a composite or blend.
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide three-dimensional images of a sample's surface with nanoscale resolution. In tapping mode, a sharp tip attached to a cantilever is oscillated near the sample surface, and changes in the oscillation amplitude due to tip-surface interactions are used to construct a topographic map.
AFM is particularly well-suited for characterizing the surface roughness, texture, and nanoscale features of polymer films and coatings. nih.govresearchgate.net Quantitative data such as the root-mean-square (RMS) roughness can be extracted from AFM images, providing a measure of the surface's smoothness. Beyond topography, advanced AFM modes can probe local mechanical properties, such as stiffness and adhesion, by analyzing the force-distance curves between the tip and the sample. This capability is crucial for understanding how surface properties relate to the bulk performance of the material. For instance, AFM has been used to visualize the formation of 50–200 nm globular structures of poly(diethyl vinylphosphonate)-capped gold nanoparticles. nih.gov
Table 3: Representative Surface Roughness Data Obtainable from AFM
| Polymer System | Scan Size (µm x µm) | RMS Roughness (nm) |
| Spin-coated Polymer Film A | 5 x 5 | 1.2 |
| Melt-pressed Polymer Sheet B | 10 x 10 | 5.8 |
| Plasma-treated Polymer Film C | 5 x 5 | 0.5 |
This is an illustrative table created by the AI demonstrating the type of data generated from AFM analysis.
Rheological and Mechanical Testing Methodologies for Polymeric Systems
The rheological and mechanical properties of polymers are paramount for their processing and end-use performance. Rheology characterizes the flow and deformation of materials, while mechanical testing quantifies their response to applied forces.
Rheological measurements are typically performed on polymer melts or solutions using a rheometer. In oscillatory shear tests, a small, sinusoidal strain is applied to the sample, and the resulting stress is measured. This allows for the determination of the storage modulus (G'), which represents the elastic component of the material's response, and the loss modulus (G''), which represents the viscous component. The complex viscosity (η*) as a function of frequency provides insights into the processability of the polymer. These properties are highly dependent on molecular weight, molecular weight distribution, and temperature. nih.govmdpi.com
Mechanical testing of solid polymer samples involves various techniques to measure properties such as stiffness, strength, and toughness. Tensile testing is one of the most common methods, where a sample is pulled at a constant rate until it fractures. researchgate.net From the resulting stress-strain curve, key parameters like Young's modulus (a measure of stiffness), tensile strength (the maximum stress the material can withstand), and elongation at break (a measure of ductility) can be determined. Other important mechanical tests include flexural testing, impact testing, and hardness measurements, which together provide a comprehensive understanding of the material's mechanical performance. The incorporation of the rigid phenylphosphonate group into the polymer backbone is expected to influence these properties, potentially increasing stiffness and strength.
Table 4: Key Mechanical Properties Determined by Tensile Testing
| Mechanical Property | Description | Typical Units |
| Young's Modulus | A measure of the material's stiffness or resistance to elastic deformation. | GPa or MPa |
| Tensile Strength | The maximum stress a material can withstand while being stretched or pulled before necking. | MPa |
| Elongation at Break | The ratio between the increased length and the initial length after breakage of the test specimen. | % |
This table was created by the AI to outline the primary parameters obtained from tensile testing.
Future Directions and Emerging Research Avenues
Integration with Smart Materials and Responsive Systems Research
The development of "smart" materials that can respond to external stimuli is a key area of modern materials science. Polymers derived from Diethyl (4-ethenylphenyl)phosphonate are promising candidates for the creation of such responsive systems. The phosphonate (B1237965) group can be hydrolyzed to phosphonic acid, which can impart pH-responsive properties to the polymer. This could enable the design of materials that undergo conformational changes, swell, or release encapsulated substances in response to specific pH triggers.
Furthermore, the phosphonate group's ability to chelate metal ions could be exploited to create ion-responsive materials. Such polymers could find applications in sensors for detecting specific metal ions in environmental or biological systems. The coordination of metal ions could also be used to induce changes in the material's optical, electronic, or mechanical properties, leading to the development of novel actuators and stimuli-responsive coatings.
| Potential Stimuli | Responsive Behavior of Derived Polymers | Potential Applications |
| pH | Swelling/shrinking, drug release | Drug delivery systems, biosensors |
| Metal Ions | Color change, fluorescence quenching, altered conductivity | Environmental sensors, smart coatings |
| Temperature | Phase transitions, changes in solubility | Thermoresponsive hydrogels, controlled release systems |
| Light | Photo-induced crosslinking or cleavage | Photo-patternable materials, light-activated sensors |
Sustainable Synthesis and Circular Economy Approaches in Polymer Design
The principles of green chemistry and the development of a circular economy are paramount for the future of polymer science. Research into the sustainable synthesis of this compound is a critical first step. This includes exploring catalytic methods that minimize waste and energy consumption, such as the use of transition metal catalysts for C-P bond formation.
Moreover, designing polymers derived from this compound with circularity in mind is a significant research frontier. This involves developing strategies for the efficient recycling and upcycling of these materials. For instance, the phosphonate groups could be designed to be cleavable under specific conditions, allowing for the depolymerization and recovery of the monomer. Additionally, the development of biodegradable or compostable polymers incorporating this phosphonate monomer could offer sustainable end-of-life options. The inherent flame-retardant properties imparted by the phosphonate group can also contribute to a circular economy by enabling the production of durable and safe materials that have a longer service life, reducing the need for frequent replacement.
Exploration of Bio-inspired and Bio-compatible Derivatives
The phosphonate group is a well-known phosphate (B84403) mimic, making it an attractive functional group for creating bio-inspired and biocompatible materials. This opens up a vast research area for developing derivatives of this compound for biomedical applications.
By modifying the ethyl ester groups of the phosphonate, it is possible to attach bioactive molecules, such as peptides, drugs, or targeting ligands. The resulting functionalized polymers could be used for targeted drug delivery, where the polymer acts as a carrier to transport a therapeutic agent to a specific site in the body. The phosphonate group's affinity for bone minerals also makes these materials promising candidates for bone tissue engineering applications, potentially promoting bone growth and regeneration.
Biocompatibility studies of polymers derived from this compound will be crucial for these applications. Research will need to focus on evaluating the cytotoxicity, immunogenicity, and in vivo degradation of these materials to ensure their safety and efficacy.
| Biomedical Application Area | Potential Role of this compound Derivatives | Key Research Focus |
| Drug Delivery | Polymer backbone for drug conjugation and controlled release. | Biocompatibility, targeted delivery, release kinetics. |
| Tissue Engineering | Scaffolds with affinity for bone minerals to promote regeneration. | Biodegradability, mechanical properties, cell-material interactions. |
| Medical Imaging | Conjugation with imaging agents for diagnostics. | Signal enhancement, targeting specificity. |
| Antimicrobial Materials | Polymers with inherent antimicrobial activity or as carriers for antimicrobial agents. | Efficacy against various pathogens, low toxicity to human cells. |
Advanced Manufacturing Techniques Utilizing this compound-Derived Polymers
The unique properties of this compound-derived polymers make them suitable for processing with advanced manufacturing techniques, enabling the fabrication of complex and functional three-dimensional structures.
3D Printing (Additive Manufacturing): The vinyl group of this compound makes it an ideal candidate for incorporation into photopolymer resins used in stereolithography (SLA) or digital light processing (DLP) 3D printing. The phosphonate group can impart desirable properties to the printed objects, such as flame retardancy, improved adhesion, and tailored surface chemistry. This could lead to the development of functional prototypes, custom medical implants, and electronic components with enhanced performance.
Electrospinning: Polymers containing this compound can be dissolved and processed via electrospinning to produce nanofibers with high surface area-to-volume ratios. These functional nanofibers could be used in a variety of applications, including filtration membranes with selective binding capabilities, scaffolds for tissue engineering that mimic the extracellular matrix, and sensors with enhanced sensitivity.
Photolithography: As a vinyl-containing monomer, this compound could be a component of photoresists used in photolithography. The phosphonate group could enhance the adhesion of the photoresist to the substrate and influence its etching properties, potentially enabling the fabrication of micro- and nanoscale electronic and photonic devices with improved precision and performance.
Q & A
Q. What are the common synthetic routes for preparing diethyl (4-ethenylphenyl)phosphonate and its derivatives?
Methodological Answer: Diethyl arylphosphonates are typically synthesized via nucleophilic substitution or esterification. For example:
- Nucleophilic substitution : Reacting aryl halides with diethyl phosphite under base catalysis (e.g., NaH or KCO) in solvents like toluene or THF. details derivatives synthesized with yields >90% using this method .
- Diazo transfer : Used for synthesizing diethyl (1-diazo-2-oxopropyl)phosphonate, a key reagent in the Ohira-Bestmann homologation. Sodium hydride (NaH) in toluene activates the phosphonate precursor, followed by diazo transfer with reagents like AcNHSON ().
Q. How is 31P NMR spectroscopy utilized in characterizing diethyl arylphosphonates?
Methodological Answer: 31P NMR provides critical structural insights:
- Chemical shifts : Diethyl arylphosphonates typically resonate between δ 18–25 ppm ().
- Coupling patterns : Coupling with adjacent protons (e.g., = 10–15 Hz) confirms substituent effects. For example, electron-withdrawing groups (e.g., nitro) deshield the phosphorus atom, shifting peaks upfield .
- Validation : Cross-referencing with H NMR (e.g., ethoxy group signals at δ 1.2–1.4 ppm) ensures structural consistency.
Advanced Research Questions
Q. What strategies can mitigate discrepancies in reaction yields during the synthesis of this compound derivatives?
Methodological Answer: Yield variations often arise from side reactions (e.g., hydrolysis or incomplete substitution). Mitigation strategies include:
- Optimized stoichiometry : Using 1.2–1.5 equivalents of aryl halide to phosphite ().
- Inert atmosphere : Argon or nitrogen prevents oxidation of sensitive intermediates ().
- Temperature control : Slow addition of reagents at 0°C minimizes exothermic side reactions ().
Case Study : A derivative with 4-nitro substitution showed 70% yield due to steric hindrance. Increasing reaction time to 24 hours improved yield to 85% (hypothetical extrapolation from ).
Q. How does the choice of base influence diazo transfer efficiency in synthesizing diethyl (1-diazo-2-oxopropyl)phosphonate?
Methodological Answer: Strong bases (e.g., NaH) deprotonate the phosphonate precursor, enabling diazo transfer. Alternatives like DBU or KPO may reduce efficiency:
Q. How can researchers resolve conflicting data between chromatographic and spectroscopic analyses in reaction mixtures?
Methodological Answer: Multi-technique validation is critical:
- GC-MS : Identifies volatile byproducts (e.g., triethyl phosphate in ).
- Distillation : Isolates fractions for separate NMR/IR analysis ().
- Cross-validation : Match IR absorption bands (e.g., 4.15 µm for diethyl phosphonate) with NMR shifts .
Example : A reaction mixture showed conflicting GC (diethyl methylphosphonate) and IR (diethyl phosphonate) data. Distillation followed by 31P NMR resolved the discrepancy, confirming both components .
Q. What in vitro toxicological assays are recommended for safety assessment of diethyl arylphosphonates in food contact materials?
Methodological Answer: EFSA guidelines recommend:
- Bacterial reverse mutation test (Ames test) : Assesses mutagenicity using Salmonella typhimurium strains ().
- In vitro micronucleus assay : Detects chromosomal damage in mammalian cells (e.g., CHO-K1 cells).
- Neurotoxicity screening : Structural analogs are evaluated for acetylcholinesterase inhibition ().
Data Interpretation : A negative Ames test (≤2-fold revertant count vs. control) indicates low mutagenic risk .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
